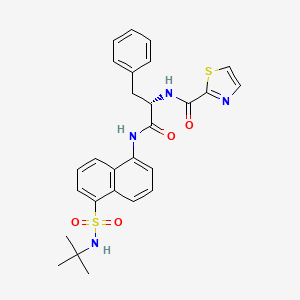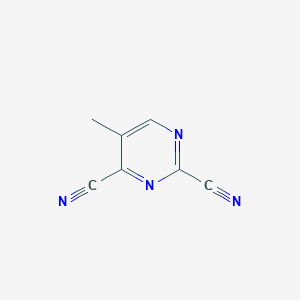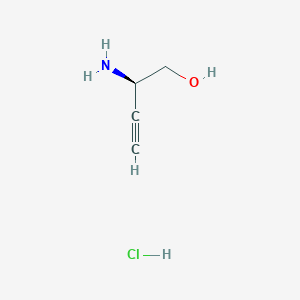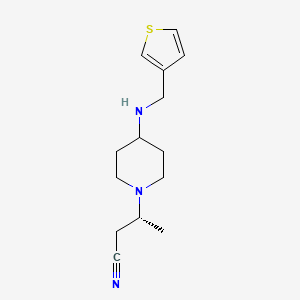
1,1'-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes two phenylene groups connected by an oxybis(methylene) bridge, each substituted with chloro and hydroxy groups, and terminated with ethanone groups.
Métodos De Preparación
The synthesis of 1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone typically involves multiple steps. One common method includes the reaction of 3-chloro-2-hydroxybenzaldehyde with formaldehyde under acidic conditions to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The ethanone groups can be reduced to alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone involves its interaction with specific molecular targets. The hydroxy and chloro groups can form hydrogen bonds and halogen bonds with biological molecules, affecting their function. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar compounds to 1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone include:
1,1’-((Oxybis(methylene))bis(3-hydroxy-5,1-phenylene))diethanone: Lacks the chloro substituents, which may affect its reactivity and biological activity.
1,1’-((Oxybis(methylene))bis(3-chloro-2-methoxy-5,1-phenylene))diethanone: The methoxy groups can influence its solubility and chemical reactivity.
1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))dimethanone:
The unique combination of chloro, hydroxy, and ethanone groups in 1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone contributes to its distinct chemical behavior and wide range of applications.
Propiedades
Fórmula molecular |
C18H16Cl2O5 |
|---|---|
Peso molecular |
383.2 g/mol |
Nombre IUPAC |
1-[5-[(3-acetyl-5-chloro-4-hydroxyphenyl)methoxymethyl]-3-chloro-2-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C18H16Cl2O5/c1-9(21)13-3-11(5-15(19)17(13)23)7-25-8-12-4-14(10(2)22)18(24)16(20)6-12/h3-6,23-24H,7-8H2,1-2H3 |
Clave InChI |
VJPHMBGXVDLWKV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=CC(=C1)COCC2=CC(=C(C(=C2)Cl)O)C(=O)C)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13106670.png)
![3,4,5-Tris[(2-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B13106672.png)

![(33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid](/img/structure/B13106682.png)




![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B13106706.png)



